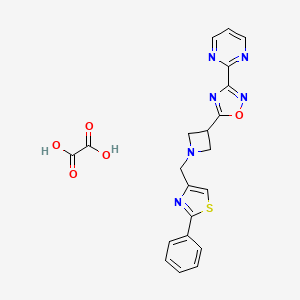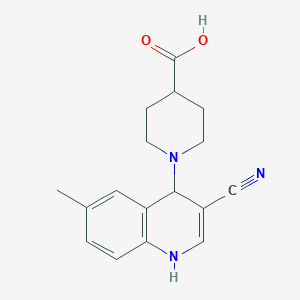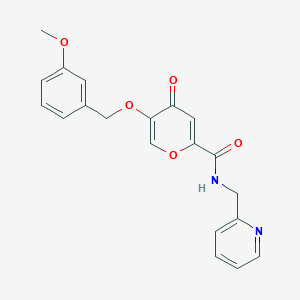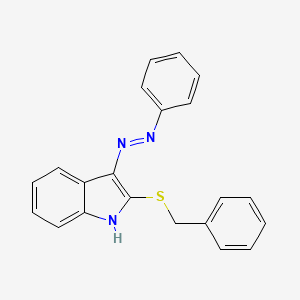![molecular formula C10H17N5O2S B2790868 1-[(2-Hydrazinylpyridin-3-yl)sulfonyl]-4-methylpiperazine CAS No. 1154962-58-9](/img/structure/B2790868.png)
1-[(2-Hydrazinylpyridin-3-yl)sulfonyl]-4-methylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2-Hydrazinylpyridin-3-yl)sulfonyl]-4-methylpiperazine is a chemical compound with the molecular formula C10H16N4O2S. It is known for its unique structure, which includes a pyridine ring substituted with a hydrazinyl group and a sulfonyl group, as well as a piperazine ring with a methyl group.
准备方法
The synthesis of 1-[(2-Hydrazinylpyridin-3-yl)sulfonyl]-4-methylpiperazine typically involves multiple steps, starting with the preparation of the pyridine ring substituted with a hydrazinyl group. This can be achieved through a series of reactions, including nitration, reduction, and hydrazinolysis. The sulfonyl group is then introduced through sulfonation reactions, and the final step involves the formation of the piperazine ring with a methyl group. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
化学反应分析
1-[(2-Hydrazinylpyridin-3-yl)sulfonyl]-4-methylpiperazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the hydrazinyl and sulfonyl groups, using reagents such as alkyl halides or acyl chlorides.
科学研究应用
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown promise in biological studies, particularly in the development of enzyme inhibitors and as a probe for studying biological pathways.
Medicine: Research has indicated potential therapeutic applications, including its use as an antimicrobial agent and in the development of drugs targeting specific molecular pathways.
作用机制
The mechanism of action of 1-[(2-Hydrazinylpyridin-3-yl)sulfonyl]-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. The sulfonyl group can enhance the compound’s binding affinity to its targets, while the piperazine ring provides structural stability. These interactions can modulate various biological pathways, resulting in the compound’s observed effects .
相似化合物的比较
1-[(2-Hydrazinylpyridin-3-yl)sulfonyl]-4-methylpiperazine can be compared with other similar compounds, such as:
1-[(2-Hydrazinylpyridin-3-yl)sulfonyl]-4-ethylpiperazine: This compound has an ethyl group instead of a methyl group on the piperazine ring, which can affect its chemical properties and biological activity.
1-[(2-Hydrazinylpyridin-3-yl)sulfonyl]-4-phenylpiperazine: The presence of a phenyl group can significantly alter the compound’s interactions with molecular targets and its overall pharmacological profile.
1-[(2-Hydrazinylpyridin-3-yl)sulfonyl]-4-methylmorpholine: This compound has a morpholine ring instead of a piperazine ring, which can influence its chemical reactivity and biological effects
属性
IUPAC Name |
[3-(4-methylpiperazin-1-yl)sulfonylpyridin-2-yl]hydrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5O2S/c1-14-5-7-15(8-6-14)18(16,17)9-3-2-4-12-10(9)13-11/h2-4H,5-8,11H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AESPTFWBXWWDNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=C(N=CC=C2)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(6-methylbenzo[d]thiazol-2-yl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2790789.png)
![2-{[2-(AZEPAN-1-YL)-6-METHYLPYRIMIDIN-4-YL]OXY}-N-[(FURAN-2-YL)METHYL]ACETAMIDE](/img/structure/B2790793.png)

![5-((2-Chlorophenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2790796.png)
![5-(Furan-2-yl(4-(2-hydroxyethyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2790797.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2790798.png)
![[3-[[4-(Difluoromethyl)phenyl]methyl]pyrrolidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2790799.png)
![N-[2-(4-hydroxyphenyl)ethyl]pyridine-2-carboxamide](/img/structure/B2790800.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2790802.png)
![Methyl 5-chloropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2790804.png)

![2-chloro-N-[(4-ethylphenyl)(3-fluorophenyl)methyl]acetamide](/img/structure/B2790808.png)
